![molecular formula C17H20N4O2S B11668563 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668563.png)

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

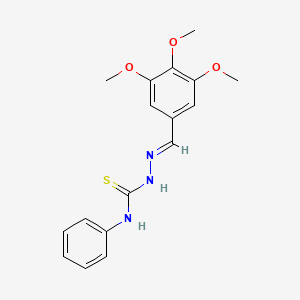

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-Ethoxyphenyl)methylidene]acetohydrazid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist einen Pyrimidinring auf, der mit Dimethylgruppen und einer Sulfanyl-Gruppe substituiert ist und mit einer Acetohydrazid-Einheit verbunden ist. Das Vorhandensein einer Ethoxyphenylgruppe trägt weiter zu ihrer strukturellen Komplexität bei.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-Ethoxyphenyl)methylidene]acetohydrazid umfasst typischerweise mehrere Schritte:

Bildung des Pyrimidinrings: Der Pyrimidinring wird durch eine Kondensationsreaktion synthetisiert, die geeignete Vorläufer wie Ethylacetoacetat und Guanidin umfasst.

Einführung der Sulfanyl-Gruppe: Die Sulfanyl-Gruppe wird über eine nucleophile Substitutionsreaktion unter Verwendung eines geeigneten Thiolreagenzes eingeführt.

Bildung der Acetohydrazid-Einheit: Die Acetohydrazid-Einheit wird gebildet, indem der Zwischenprodukt mit Hydrazinhydrat umgesetzt wird.

Kondensation mit Ethoxybenzaldehyd: Der letzte Schritt umfasst die Kondensation des Acetohydrazid-Zwischenprodukts mit Ethoxybenzaldehyd unter sauren oder basischen Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von automatisierten Reaktoren, kontrollierten Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-Ethoxyphenyl)methylidene]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Imin-Gruppe kann reduziert werden, um das entsprechende Amin zu bilden.

Substitution: Die Ethoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Entsprechende Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, wie z. B. antimikrobiellen oder Antikrebsaktivitäten.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen aufgrund seiner einzigartigen strukturellen Merkmale.

Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-Ethoxyphenyl)methylidene]acetohydrazid ist nicht vollständig geklärt, aber es wird angenommen, dass er mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert:

Molekulare Zielstrukturen: Potenzielle Zielstrukturen umfassen Enzyme oder Rezeptoren, die an zellulären Prozessen beteiligt sind.

Beteiligte Signalwege: Die Verbindung kann Signalwege modulieren, die mit Zellwachstum, Apoptose oder Stoffwechsel zusammenhängen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.

Condensation with Ethoxybenzaldehyde: The final step involves the condensation of the acetohydrazide intermediate with ethoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes or receptors involved in cellular processes.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetohydrazid: Fehlt die Ethoxyphenylgruppe, wodurch sie weniger komplex ist.

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N’-(Phenylmethylidene)acetohydrazid: Ähnliche Struktur, aber ohne die Ethoxygruppe.

Einzigartigkeit

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-Ethoxyphenyl)methylidene]acetohydrazid ist aufgrund des Vorhandenseins sowohl der Ethoxyphenyl- als auch der Acetohydrazid-Einheit einzigartig, was ihr möglicherweise unterschiedliche chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C17H20N4O2S |

|---|---|

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C17H20N4O2S/c1-4-23-15-8-6-5-7-14(15)10-18-21-16(22)11-24-17-19-12(2)9-13(3)20-17/h5-10H,4,11H2,1-3H3,(H,21,22)/b18-10+ |

InChI-Schlüssel |

WOXXFSIMTXQBAQ-VCHYOVAHSA-N |

Isomerische SMILES |

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C |

Kanonische SMILES |

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC(=CC(=N2)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11668480.png)

![2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one](/img/structure/B11668483.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11668500.png)

![ethyl 2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11668501.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668502.png)

![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668503.png)

![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11668509.png)

![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668512.png)

![(5E)-5-{[5-(5-Chloro-2-methylphenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668532.png)

![methyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668539.png)

![N-(4-{[2-(1-methylpiperidin-4-ylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11668540.png)

![4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11668552.png)